molecular formula C19H17NS B14305801 2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine CAS No. 116610-70-9

2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine

Cat. No.: B14305801
CAS No.: 116610-70-9
M. Wt: 291.4 g/mol
InChI Key: NUNUPJIRPKFTFJ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with phenyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenylboronic acid with 2-bromo-4-methylphenylpyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

116610-70-9

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4-methylsulfanyl-6-phenylpyridine

InChI

InChI=1S/C19H17NS/c1-14-8-10-16(11-9-14)19-13-17(21-2)12-18(20-19)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

NUNUPJIRPKFTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)SC

Origin of Product

United States

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